molecular formula C16H15N3O4S B2890070 ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 497072-47-6

ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2890070
CAS No.: 497072-47-6
M. Wt: 345.37
InChI Key: ZSLLOKNHZCDLTP-UHFFFAOYSA-N
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Description

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a chemical compound belonging to the thiazolo[3,2-a]pyrimidine derivatives family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The compound's unique structure and functional groups make it a valuable candidate for various scientific research applications.

Mechanism of Action

Target of Action

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, also known as ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, is a derivative of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are known to interact with various targets, including glutamate receptors and acetylcholinesterase .

Mode of Action

The compound’s interaction with its targets leads to a variety of effects. As a glutamate receptor antagonist, it can inhibit the action of glutamate, a major excitatory neurotransmitter in the nervous system . As an acetylcholinesterase inhibitor, it can increase the concentration of acetylcholine, a neurotransmitter involved in learning and memory, by preventing its breakdown .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. By inhibiting glutamate receptors, it can modulate synaptic transmission in the central nervous system . By inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which could have potential implications in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Potential effects could include modulation of neurotransmission and enhancement of cognitive function due to its interaction with glutamate receptors and acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate carboxylic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts such as modified montmorillonite nanostructures and ultrasonic irradiation to enhance the reaction efficiency.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry and automated systems can further optimize the production process, reducing reaction times and improving yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: The compound exhibits significant biological activities, making it useful in studying cellular processes and developing new therapeutic agents.

  • Medicine: Its antitumor and antibacterial properties are being explored for potential use in cancer treatment and infection control.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate

Uniqueness: Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate stands out due to its specific functional groups and the presence of the carboxamido group, which may contribute to its unique biological activities compared to other thiazolo[3,2-a]pyrimidine derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further studies and advancements in synthesis methods will continue to expand its utility and impact.

Properties

IUPAC Name

ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-6,9H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLLOKNHZCDLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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